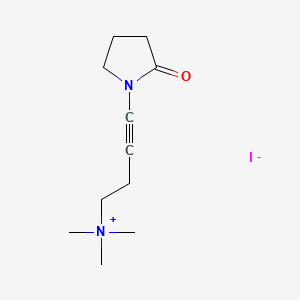

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

Description

Properties

IUPAC Name |

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKORSYUQVKAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC#CN1CCCC1=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959407 | |

| Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3854-04-4 | |

| Record name | Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidinone Ring Synthesis

The pyrrolidinone core can be synthesized via acid-catalyzed cyclization of γ-amino acids or their derivatives. A method adapted from CN113321605A involves:

Reagents :

- Malic acid (compound I) and methylamine (compound II) in toluene.

- Solvent : Toluene or xylene for azeotropic water removal.

Procedure :

Quaternization with Trimethylamine and Iodide

Method A (Direct Quaternization) :

- Treat the tertiary amine intermediate with methyl iodide in acetonitrile.

- Stir at 40–60°C for 12–24 hours.

Method B (Ion Exchange) :

- Synthesize the trimethylammonium chloride salt first.

- Perform anion exchange with potassium iodide in ethanol/water.

Key Factors :

- Counterion solubility : Iodide salts often precipitate, simplifying purification.

- Reaction monitoring : Use TLC or HPLC to track quaternization.

Analytical Characterization

Chromatographic Analysis

Spectroscopic Data

- ¹H NMR (D₂O, 400 MHz): δ 3.15 (s, 9H, N⁺(CH₃)₃), 3.80 (t, 2H, CH₂-C≡C), 2.90–3.10 (m, 4H, pyrrolidinone ring).

- IR : 2200 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (C=O).

Industrial Feasibility and Alternatives

Cost-Effective Modifications

- Solvent recycling : Toluene and THF recovered via distillation.

- Catalyst screening : Pd/C for hydrogenation steps (if required).

Alternative Routes

- Mitsunobu reaction : For stereoselective pyrrolidinone formation.

- Click chemistry : Azide-alkyne cycloaddition for modular synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the pyrrolidinone ring.

Substitution: Nucleophilic substitution reactions can occur at the butynyl group or the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quaternary ammonium group, which mimics natural substrates and inhibitors .

Medicine

Its ability to interact with neurotransmitter receptors makes it a candidate for studying neurological disorders .

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quaternary ammonium group allows it to bind to these receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

McN-A-343 (4-(m-Chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium Chloride)

Structural Similarities :

Pharmacological Activity :

Table 1: Structural and Functional Comparison

N-Methyl-N-[4-(3-Hydroxypyrrolidinyl)-2-butynyl]- (Antimicrobial Analog)

Structural Similarities :

Acetylcholine Analogs (Triethylammonium and Ester-Modified Derivatives)

Structural Similarities :

Thermodynamic Properties :

Edrophonium (4-Hydroxyphenyltrimethylammonium Iodide)

Structural Similarities :

Pharmacological Activity :

- Acts as a short-acting acetylcholinesterase inhibitor, used clinically for myasthenia gravis diagnosis.

- The target compound’s lack of a hydroxyl group and presence of a rigid pyrrolidinone ring likely preclude cholinesterase inhibition .

Biological Activity

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, also known as Oxo-M, is a quaternary ammonium compound that exhibits significant biological activity, particularly in the context of muscarinic receptor interactions. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19IN2O

- Molecular Weight : 322.19 g/mol

- CAS Number : 3854-04-4

Oxo-M acts primarily as a muscarinic agonist, influencing various physiological processes through its interaction with muscarinic acetylcholine receptors (mAChRs). It has been shown to induce calcium influx and release in cells expressing M3 muscarinic receptors. The responses to Oxo-M are notably insensitive to Gβ5-RGS7, indicating a unique signaling pathway compared to other muscarinic agonists like pilocarpine .

Biological Activity Overview

The biological activity of Oxo-M can be summarized as follows:

Study 1: Calcium Imaging in Transfected Cells

A study utilized calcium imaging to assess the effects of Oxo-M on M3R-expressing cells. The results indicated a robust increase in intracellular calcium levels upon treatment with Oxo-M, confirming its role as a potent muscarinic agonist. The experimental setup involved transfecting cells with M3R and monitoring changes using fura-2 AM dye for calcium detection .

Study 2: Comparative Analysis with Other Agonists

In comparative studies, Oxo-M was evaluated alongside other muscarinic agonists such as carbamylcholine and pilocarpine. While all compounds elicited calcium responses, Oxo-M's effects were distinguished by their insensitivity to Gβ5-RGS7 modulation, suggesting a unique pathway for calcium signaling distinct from traditional mAChR activation mechanisms .

Discussion

The biological activity of this compound highlights its potential therapeutic applications in conditions where modulation of the parasympathetic nervous system is beneficial. Its selective action on muscarinic receptors and the resultant intracellular signaling pathways provide avenues for further research into its pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.